N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797230
InChI: InChI=1S/C13H13N3O4S/c17-11(14-6-5-13(19)20)8-16-12(18)4-3-9(15-16)10-2-1-7-21-10/h1-4,7H,5-6,8H2,(H,14,17)(H,19,20)
SMILES:
Molecular Formula: C13H13N3O4S
Molecular Weight: 307.33 g/mol

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine

CAS No.:

Cat. No.: VC14797230

Molecular Formula: C13H13N3O4S

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine -

Specification

Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
IUPAC Name 3-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]propanoic acid
Standard InChI InChI=1S/C13H13N3O4S/c17-11(14-6-5-13(19)20)8-16-12(18)4-3-9(15-16)10-2-1-7-21-10/h1-4,7H,5-6,8H2,(H,14,17)(H,19,20)
Standard InChI Key DMVCDNMVPLVDKY-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O

Introduction

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic heterocyclic compound featuring a pyridazine core linked to a thiophene ring and an acetylated beta-alanine moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic properties, which are attributed to the presence of the thiophene and pyridazine rings. These heterocycles can participate in various biological interactions, such as enzyme inhibition and receptor modulation, making the compound a promising candidate for drug development.

Synthesis Methods

The synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine involves several key steps:

  • Preparation of Pyridazine Core: This is achieved by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

  • Introduction of Thiophene Ring: A cyclization reaction involving a thiophene derivative and the pyridazine intermediate is performed.

  • Acetylation of Beta-Alanine: The final step involves acetylation using acetic anhydride in the presence of a base like pyridine.

Chemical Reactions and Stability

This compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can occur at the thiophene ring, forming sulfoxides or sulfones, while reduction targets the pyridazine ring, potentially converting it to a dihydropyridazine derivative. Substitution reactions can occur at positions on both the pyridazine and thiophene rings.

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionSodium borohydride, lithium aluminum hydrideDihydropyridazine derivatives
SubstitutionHalogens, alkylating agents, nucleophiles (e.g., amines, thiols)Various substituted pyridazine and thiophene derivatives

Biological Activities and Applications

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound may act as an enzyme inhibitor or receptor modulator, which could be beneficial in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Anti-inflammatory Effects

Compounds with similar structures have shown significant anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

The presence of the thiophene ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.

Neuroprotective Effects

Some studies indicate that derivatives of this compound could protect neuronal cells from excitotoxicity, offering potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine stands out from similar compounds due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This can enhance its biological activity and stability compared to compounds with phenyl or furan rings.

CompoundUnique FeatureBiological Activity
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanineThiophene ringPotential anti-inflammatory, antioxidant, and neuroprotective effects
N-{[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetyl}-beta-alaninePhenyl ringLess pronounced biological activity compared to thiophene derivatives
N-{[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanineFuran ringMay exhibit different pharmacokinetic profiles

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